1-Bromohexadecane-16,16,16-d3

Overview

Description

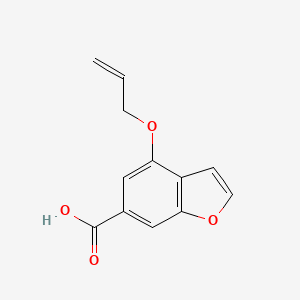

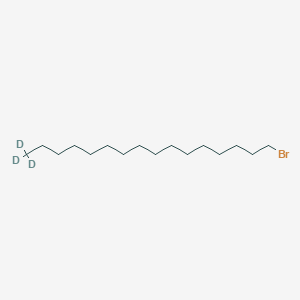

“1-Bromohexadecane-16,16,16-d3” is also known as “Cetyl bromide-16,16,16-d3” or “Hexadecyl bromide-16,16,16-d3”. It has a linear formula of CD3(CH2)14CH2Br . It is a deuterium-labeled 1-Bromohexadecane . It is used in the preparation of soluble carbon nano-onions by covalent functionalization with hexadecyl chains .

Synthesis Analysis

The synthesis of 1-Bromohexadecane from hexadecanol involves bromination. Hexadecanol is put into a reaction pot and stirred. It is then heated to melt and red phosphorus is added. Bromine is added drop by drop at 100℃ with sufficient stirring on one side. The temperature is controlled at 120-130℃, and the process continues for about 6 hours .

Molecular Structure Analysis

The molecular weight of “1-Bromohexadecane-16,16,16-d3” is 308.36 . The SMILES string representation of its structure is [2H]C([2H])([2H])CCCCCCCCCCCCCCCBr .

Physical And Chemical Properties Analysis

“1-Bromohexadecane-16,16,16-d3” is a colorless to yellow liquid or solid . It is soluble in ether and alcohol, but insoluble in water . It has a boiling point of 190 °C/11 mmHg (lit.) and a melting point of 16-18 °C (lit.) . Its density is 1.009 g/mL at 25 °C .

Scientific Research Applications

It seems that there is limited specific information available online regarding the unique applications of 1-Bromohexadecane-16,16,16-d3 in scientific research. However, based on the general uses of similar brominated compounds and the properties of 1-Bromohexadecane-16,16,16-d3, we can infer several potential applications:

Material Science

It might be involved in the preparation of carbon-based materials, such as carbon nano-onions, by covalent functionalization with hexadecyl chains .

Analytical Chemistry

It could serve as an extraction solvent for determining endocrine-disrupting phenols (EDPs) in water samples using ultrasound-assisted emulsification microextraction methods .

Future Directions

Mechanism of Action

Target of Action

1-Bromohexadecane-16,16,16-d3 is a deuterium-labeled compound Deuterium-labeled compounds are generally used as tracers in scientific research and drug development .

Mode of Action

Deuterium-labeled compounds are known to interact with their targets in a similar manner as their non-deuterated counterparts . The presence of deuterium can affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

Deuterium-labeled compounds are often used to trace the metabolic pathways of their non-deuterated counterparts .

Pharmacokinetics

The incorporation of deuterium into drug molecules has been shown to potentially affect their pharmacokinetic profiles . This can include changes in absorption, distribution, metabolism, and excretion (ADME) properties, which can impact the bioavailability of the drug .

Result of Action

The use of deuterium-labeled compounds can provide valuable insights into the metabolic fate of drugs and their interactions with biological systems .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the behavior of deuterium-labeled compounds .

properties

IUPAC Name |

16-bromo-1,1,1-trideuteriohexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTGIJLWHDPAFN-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745670 | |

| Record name | 1-Bromo(16,16,16-~2~H_3_)hexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromohexadecane-16,16,16-d3 | |

CAS RN |

284474-40-4 | |

| Record name | 1-Bromo(16,16,16-~2~H_3_)hexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 284474-40-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1376912.png)

![tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B1376916.png)

![4-Bromo-2-(tert-butyl)-7-(dimethoxymethyl)-6-iodooxazolo[4,5-C]pyridine](/img/structure/B1376917.png)

![Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1376918.png)

![2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1376920.png)

![6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine](/img/structure/B1376921.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride](/img/structure/B1376923.png)